Journal Name:Metallurgist
Journal ISSN:0026-0894
IF:0.887
Journal Website:http://link.springer.com/journal/11015
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:171
Publishing Cycle:Bimonthly
OA or Not:Not
Metallurgist ( IF 0.887 ) Pub Date: 2022-11-08 , DOI:
10.1111/jfpp.17277
The change in physicochemical properties of palmyra sap and fermentation kinetics on storage at different storage conditions need to be studied in order to understand the stability of sap and to develop an efficient technique for improving the shelf-life of palmyra sap. The objective of this current study was to explore the changes in physico-chemical properties of palmyra sap during ambient (30 ± 2°C) and refrigerated (7 ± 1°C) storage. The palmyra sap collected was bottled and stored, and changes in physicochemical properties were studied every 10 h. The sucrose, glucose, and fructose content of fresh sap was observed to be 14.22 ± 0.14, 1.41 ± 0.01, and 0.52 ± 0.02 (g/100 ml), which were degraded on storage. The alcohol content increased up to 6.24% after 10 h of storage in ambient conditions. The sucrose degradation in the palmyra sap followed first-order equation in the sap stored under ambient conditions. There are no significant changes in the properties of palmyra sap stored under refrigerated conditions.
Metallurgist ( IF 0.887 ) Pub Date: 2022-10-08 , DOI:
10.1111/jfpp.17225
The present study was conducted to evaluate the production of ayran by adding freeze-dried black carrot fiber at different ratios (0%, 0.25%, 0.5%, and 1%), followed by its storage for 14 days. It turned out that the more the amount of black carrot added, the more the amounts of Na, Mg, K, and Ca, though the sensory scores decreased. While pH, titratable acidity, viscosity, whey separation, and acetaldehyde contents of ayran were not affected by black carrot addition (p > .05), water-holding capacity, volatile fatty acids, L*, a*, and b* values appeared to be significantly affected (p .05). The highest water-holding capacity was observed in A2 (19.53%) on the 14th day of storage. The ayran-containing 0.25% black carrot fiber presented the best results. Fortification of ayran with black carrot fiber is likely to make a significant contribution to the diversification of functional dairy products.
Metallurgist ( IF 0.887 ) Pub Date: 2022-10-29 , DOI:
10.1111/jfpp.17268
The study evaluates the effectiveness of thermosonication treatment on the physicochemical and anti-nutritional properties of blood fruit beverage. The study has revealed that physicochemical properties such as pH, titratable acidity, color difference, total soluble solids, ascorbic acid content, total polyphenols, total anthocyanins, total flavonoids, and DPPH retained as the fresh juice. Similarly, anti-nutritional components such as phytate, saponin, alkaloids, tannin, and oxalates were lowered significantly by the TST (Thermosonication treatment) TST-1 (40°C/30 min), TST-2 (42°C/27 min), TST-3 (44°C/24 min), TST-4 (46°C/21 min), TST-5 (48°C/18 min), TST-6 (50°C/15 min), and TST-7 (52°C/12 min). Thermosonicated beverages had an extended shelf life of 4 weeks at 4°C with desirable physicochemical quality, and the storage study has exhibited minimal quality changes. The results obtained from this study may help the fruit beverage industries design similar processing of blood fruit beverages on a large-scale production.
Metallurgist ( IF 0.887 ) Pub Date: 2022-10-07 , DOI:
10.1111/jfpp.17246
Food spoilage often causes a change in pH inside the package. As a type of intelligent packaging, pH freshness indication packaging, with its simplicity, sensitivity, and efficiency, can monitor food quality and inform consumers promptly. In this study, Clitoria ternatea anthocyanin (CT) was added to gellan gum (GG), glycerol and cellulose nanocrystal (CNC) matrix to prepare a pH-sensitive indicator film. The addition of CT disrupted the network structure, forming a new hydrogen bond and a smooth and continuous cross-section of the film, giving the film excellent mechanical properties. The addition of CNC locked the CT firmly into the indicator film while improving the film's water resistance. Anthocyanin improved the light-blocking ability of the film and gave an excellent pH response to the indicator film. The pH response tests showed a significant color change in the film at pH in the range of 3–12 when anthocyanin was added at 20% and 30%, suggesting the potential application of the developed intelligent indicator film in monitoring food freshness.
Metallurgist ( IF 0.887 ) Pub Date: 2022-11-08 , DOI:
10.1111/jfpp.17276
In this study, the potential of hazelnut skin powder (HSP) as a cocoa powder (CP) substitute in the production of cocoa hazelnut spreads was evaluated. CP was replaced with HSP at the ratio of 15%, 30%, and 45% by weight in novel formulations. Free fatty acid (FFA), peroxide value (PV), fatty acid composition, instrumental color and textural properties, sensory attributes, total phenolic content (TPC), antioxidant capacity (AC), and microbial load of the final products were investigated after 30, 60, 90, 180, and 270 days of storage. FFA and PV of cocoa hazelnut spreads significantly increased during storage (p < .05). Palmitic, oleic, and linoleic acid were determined as predominant fatty acids in the new cocoa hazelnut spreads. The cocoa hazelnut spreads with HSP were generally preferred by panelists, and the highest overall acceptability was observed in the cocoa hazelnut spread with 15% HSP. In addition, the substitution of CP with HSP significantly increased TPC, while it did not affect AC.
Metallurgist ( IF 0.887 ) Pub Date: 2022-11-01 , DOI:
10.1111/jfpp.17274
Acrylamide is a potential carcinogen produced at higher temperatures while frying, roasting and baking. Starch-rich foods like potatoes are known to produce acrylamide in increasing concentrations than other kinds of foods. This study focuses on mitigation of acrylamide in sweet potato, taro and cassava samples subjected to various heat-treatment processes like oil frying, air frying and baking. Dipping of tuber slices in solutions of garlic, green tea, sodium chloride, yeast, distilled water, whey and blanching prior to frying the tubers were found to be effective pre-treatment methods. However, the effect of the treatments depended on the sample and mode of processing. Yeast was found to produce a significant reduction in the acrylamide production in taro (98.64%) and garlic pretreatment reduced acrylamide in deep fat fried cassava samples up to 95.62%. Similarly, air fried taro samples dipped in distilled water was found to significantly reduce the browning reaction up to 96.51%; primarily due to the fact that distilled water was found to block the reaction between precursors like asparagine and reducing sugars, thereby preventing the formation of acrylamide. Influence of reducing sugar on the formation of acrylamide, when fried at different temperatures was analyzed using Response Surface Methodology (RSM), clearly indicating that the amount of reducing sugars decreased at higher temperatures with increase in acrylamide content. The attempts in the study clearly shows that simple and cost effective pretreatments can be successful applied to produce healthy tuber products with reduced concentration of acrylamide.
Metallurgist ( IF 0.887 ) Pub Date: 2022-10-02 , DOI:
10.1111/jfpp.17249
The aroma intensities of rice depend on the variety and the volatile compound content. Many volatile compounds in rice have been identified for their biological activity. In this study, we investigated the biological activity and the volatile compounds content of pigmented rice and non-pigmented rice extracts. We also investigated the inhibition potential of volatile compounds including methyl vanillate, vanillin, 2-pentyl furan and guaiacol against acetylcholinesterase through in vitro and in silico studies. The results reveal that the total phenolic and total flavonoid content was closely related to the antioxidant potential of pigmented rice and non-pigmented rice extracts. The strongest inhibition potential of volatile compounds against acetylcholinesterase was obtained from methyl vanillate followed by 2-pentyl furan and vanillin. Guaiacol had the lowest inhibition potential. Docking studies also indicated that strong binding affinity was obtained from methyl vanillate followed by 2-pentyl furan, vanillin and guaiacol, respectively. The highest methyl vanillate and vanillin contents were obtained from Khao Leum Pua. The highest content of 2-pentyl furan was obtained from Khao Leum Klaeng. Interestingly, the highest inhibition potential against acetylcholinesterase was also investigated from Khao Leum Klaeng and followed by Khao Leum Pua, respectively. The results indicated that the volatile compounds including methyl vanillate, 2-pentyl furan and vanillin seem to be the key compounds for acetylcholinesterase inhibitory activity in these rice extracts.
Metallurgist ( IF 0.887 ) Pub Date: 2023-02-27 , DOI:
10.1111/jfpp.17280
Md Saleh, R., Kulig, B., Arefi, A.,Hensel, O. & Sturm, B. (2022). Prediction of total carotenoids, color, and moisture content of carrot slices during hot air drying using non-invasive hyperspectral imaging technique. Journal of Food Processing and Preservation, 46, e16460. https://doi.org/10.1111/jfpp.16460
In the originally published version, Bland-Altman was incorrectly spelled as Blant-Altman throughout the article.
We apologize for this error.
Metallurgist ( IF 0.887 ) Pub Date: 2022-10-13 , DOI:
10.1111/jfpp.17187
Most Chilean red wine is produced by spontaneous malolactic fermentation (MLF), which generates prolonged fermentations resulting in uncertain results, increase production cost, and lead to biogenic amine (BA) formation. The objective of this work was to carry out a preliminary study of an autochthonous MLF starter culture to perform shorter and controlled MLF to elaborated red wines with low BA content. The autochthonous Oenococcus oeni strain (OoB6) isolated from spontaneous MLF was assayed in bioreactors using filtered and unfiltered wines. OoB6 strain efficiently carried out MLF samples showing a similar performance to commercial starter culture. Both accomplished malic acid concentrations (<0.12 g/L) significantly lower (p < .05) than the initial content (1.21 ± 0.11 g/L). OoB6 strain produced a 50% reduction in MLF time and showed very low BA formation (ca. 5 mg/L) without detecting the presence toxicological important BA histamine and tyramine.
Metallurgist ( IF 0.887 ) Pub Date: 2022-11-09 , DOI:
10.1111/jfpp.17275
The present study was aimed to produce creams (>25% fat) with size based fractioned fat globules by employing a modified centrifugal separation process, and to evaluate the fatty acid composition and thermal properties of fat fractions. Cream separation was conducted in two stages. First stage was employed for producing cream by partial skimming of whole milk and second stage was used for producing cream by the washing of cream from first stage. Results showed that, two subsequent separation stages were able to produce creams with mean fat globules size of 4.16 and 4.77 μm, respectively from whole cow milk with average fat globule size of 3.52 μm. Washed cream contained higher proportion (32.35%) of large fat globules (>5 μm), significantly higher (p < 0.05) proportion (70.79%) of saturated fatty acids, and greater quantity (17.73%) of solid fat at 30°C. In contrast, fully separated cream produced by unmodified separator contained higher proportion (16.14%) of small size globules (<3 μm), significantly higher (p < 0.05) amount of short chain fatty acid (1.11%), monounsaturated fatty acid (25.06%), and greater quantity (54.55%) of fat melted at 10°C.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | METALLURGY & METALLURGICAL ENGINEERING 冶金工程4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
32.30 | 10 | Science Citation Index Expanded | Not |
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